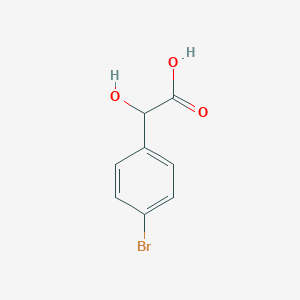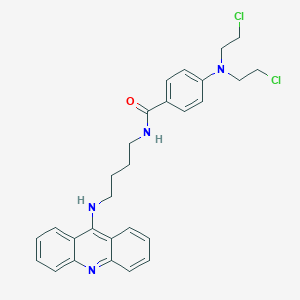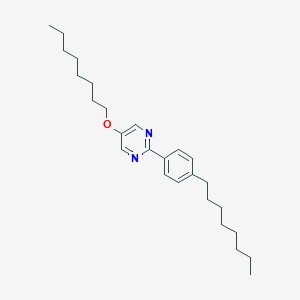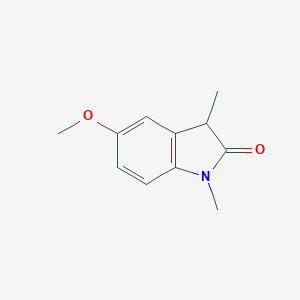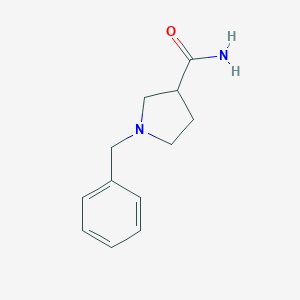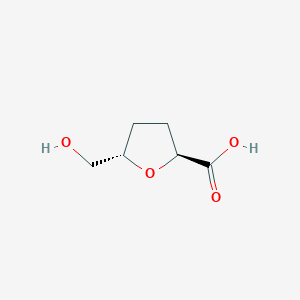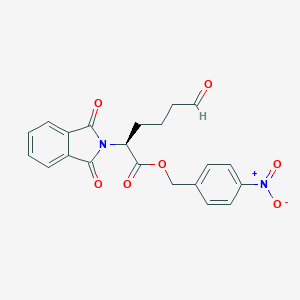
Phthalyl-allysine-4-nitrobenzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalyl-allysine-4-nitrobenzyl ester, also known as PANB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PANB is a derivative of phthalic anhydride and is synthesized through a multi-step process.
作用機序
Phthalyl-allysine-4-nitrobenzyl ester works by covalently modifying specific amino acid residues in proteins, specifically lysine residues. The nitrobenzyl group in Phthalyl-allysine-4-nitrobenzyl ester is photoactivated, causing it to form a covalent bond with the lysine residue in the protein. This modification can alter the protein's structure and function, allowing for the study of protein-protein interactions and enzyme kinetics.
生化学的および生理学的効果
Phthalyl-allysine-4-nitrobenzyl ester is a relatively small molecule and does not have significant biochemical or physiological effects on its own. However, its ability to modify specific amino acid residues in proteins can have downstream effects on protein structure and function. This can be useful in understanding the role of specific proteins in various biological processes.
実験室実験の利点と制限
One advantage of Phthalyl-allysine-4-nitrobenzyl ester is its specificity for lysine residues in proteins. This allows for the selective labeling of specific amino acid residues, which can be useful in studying protein-protein interactions and enzyme kinetics. Additionally, Phthalyl-allysine-4-nitrobenzyl ester is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research.
One limitation of Phthalyl-allysine-4-nitrobenzyl ester is its photoactivation requirement. This means that Phthalyl-allysine-4-nitrobenzyl ester can only be used in experiments that involve light exposure, which can limit its application in certain experimental conditions. Additionally, the covalent modification of lysine residues can alter the protein's structure and function, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for Phthalyl-allysine-4-nitrobenzyl ester research, including the development of new photoactivatable compounds that can modify other amino acid residues in proteins. Additionally, Phthalyl-allysine-4-nitrobenzyl ester can be used in combination with other labeling techniques, such as fluorescent labeling, to provide more detailed information about protein structure and function. Finally, Phthalyl-allysine-4-nitrobenzyl ester can be used in drug discovery to screen potential drug candidates for their ability to bind to specific proteins, potentially leading to the development of new therapeutics.
合成法
The synthesis of Phthalyl-allysine-4-nitrobenzyl ester involves several steps, including the reaction of phthalic anhydride with allylamine to form phthalyl-allylamine. This intermediate is then reacted with 4-nitrobenzyl alcohol to form Phthalyl-allysine-4-nitrobenzyl ester. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
Phthalyl-allysine-4-nitrobenzyl ester has been used in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug discovery. Phthalyl-allysine-4-nitrobenzyl ester is a useful tool for labeling specific amino acid residues in proteins, allowing for the identification and characterization of protein-protein interactions. Additionally, Phthalyl-allysine-4-nitrobenzyl ester can be used in enzyme kinetics studies to determine the rate of enzyme-catalyzed reactions. Phthalyl-allysine-4-nitrobenzyl ester has also been used in drug discovery as a tool to screen potential drug candidates for their ability to bind to specific proteins.
特性
CAS番号 |
121145-63-9 |
|---|---|
製品名 |
Phthalyl-allysine-4-nitrobenzyl ester |
分子式 |
C21H18N2O7 |
分子量 |
410.4 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-6-oxohexanoate |
InChI |
InChI=1S/C21H18N2O7/c24-12-4-3-7-18(22-19(25)16-5-1-2-6-17(16)20(22)26)21(27)30-13-14-8-10-15(11-9-14)23(28)29/h1-2,5-6,8-12,18H,3-4,7,13H2/t18-/m0/s1 |
InChIキー |
ZGQURRYRRUOFFU-SFHVURJKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCCC=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCCC=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCCC=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
その他のCAS番号 |
121145-63-9 |
同義語 |
PH-ALL-NBE phthalyl-allysine-4-nitrobenzyl este |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






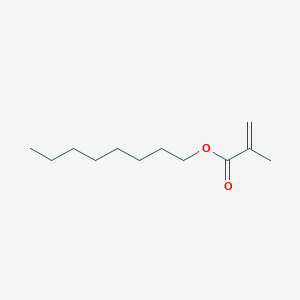
![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)
